molecular formula C12H17F2NO4 B2701259 2-(1-(Boc)-3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid CAS No. 1823257-61-9

2-(1-(Boc)-3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid

Cat. No. B2701259
CAS RN: 1823257-61-9
M. Wt: 277.268
InChI Key: OKSUYZSMBQHYFA-UHFFFAOYSA-N
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Description

The compound “2-(1-(Boc)-3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Boc group and the 3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl group. The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom and a tert-butyl group (C(CH3)3). The 3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl group is a cyclic structure with a nitrogen atom and two fluorine atoms attached to the carbon atoms .

Scientific Research Applications

Novel Material Synthesis

Boron-containing compounds, like boronic acids and their derivatives, play a crucial role in synthesizing novel materials. For instance, boronic acid groups have been used to immobilize oligofluorenes, improving the photoluminescent stability of cross-linked films. This method prevents the usual emergence of long-wavelength emission upon thermal treatment observed in polyfluorenes, hinting at potential applications in creating stable, blue-light-emitting materials (Li et al., 2003).

Catalysis

Boronic acids have been identified as highly effective catalysts for various organic reactions, including esterification and dehydrative amidation. These reactions are fundamental in synthesizing a wide range of organic compounds. For example, N-alkyl-4-boronopyridinium halides have shown superior catalytic activity compared to boric acid for esterification in excess alcohol, suggesting their utility in synthesis processes that require precise catalytic control (Maki et al., 2005).

Organic Synthesis Enhancements

In organic synthesis, the use of boric acid as a catalyst has demonstrated significant advantages, such as excellent yields and reduced reaction times. For instance, boric acid catalyzed the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives from aromatic aldehydes, 1,3-dicarbonyl compounds, and urea in glacial acetic acid, showcasing the efficiency of boron-based catalysts in facilitating complex organic reactions (Tu et al., 2003).

Mechanism of Action

The mechanism of action of this compound would largely depend on its application. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing them from reacting under certain conditions . The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is handled. As with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure and potential harm .

Future Directions

Future research could explore the synthesis and applications of this compound in greater detail. For instance, new methods for the selective deprotection of the Boc group could be developed, potentially offering more efficient and environmentally friendly alternatives to current methods .

properties

IUPAC Name

2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h4H,5-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSUYZSMBQHYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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